molecular formula C12H23Br B15296229 5-(2-Bromoethyl)-1,1,3,3-tetramethylcyclohexane CAS No. 2901106-78-1

5-(2-Bromoethyl)-1,1,3,3-tetramethylcyclohexane

Cat. No.: B15296229
CAS No.: 2901106-78-1
M. Wt: 247.21 g/mol
InChI Key: CWNIOGHABKTAFD-UHFFFAOYSA-N
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Description

5-(2-Bromoethyl)-1,1,3,3-tetramethylcyclohexane (CID 167724263) is an organobromine compound with the molecular formula C12H23Br, serving as a versatile synthetic intermediate in advanced chemical research . Its structure features a bulky, sterically hindered 1,1,3,3-tetramethylcyclohexane ring system attached to a flexible 2-bromoethyl chain, which provides a highly reactive handle for further synthetic transformations . The bromoethyl moiety acts as an excellent alkylating agent, making this compound particularly valuable for creating novel carbon-carbon bonds and for introducing the tetramethylcyclohexane motif into more complex molecular architectures. This functional group is instrumental in nucleophilic substitution reactions (SN2), enabling researchers to synthesize custom ligands, advanced materials, and complex natural product analogs. In life sciences research, the structural features of this compound are of significant interest. The tetramethylcyclohexane core is a conformationally restricted scaffold that can mimic certain terpene or steroid substructures, and its incorporation via the bromoethyl linker can be used to modulate the lipophilicity and stereochemical properties of bioactive molecules . While the specific biological mechanism of action for this precise compound may not be fully characterized, related bromoalkyl derivatives are frequently explored in agrochemical and pharmaceutical research for their potential to interact with various biological targets, such as enzymes or receptors . This reagent is strictly For Research Use Only (RUO) and is intended for use by qualified laboratory professionals in controlled settings. It is not for diagnostic, therapeutic, or any personal use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all standard safety protocols for handling brominated compounds.

Properties

CAS No.

2901106-78-1

Molecular Formula

C12H23Br

Molecular Weight

247.21 g/mol

IUPAC Name

5-(2-bromoethyl)-1,1,3,3-tetramethylcyclohexane

InChI

InChI=1S/C12H23Br/c1-11(2)7-10(5-6-13)8-12(3,4)9-11/h10H,5-9H2,1-4H3

InChI Key

CWNIOGHABKTAFD-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(C1)(C)C)CCBr)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromoethyl)-1,1,3,3-tetramethylcyclohexane typically involves the bromination of 1,1,3,3-tetramethylcyclohexane. This can be achieved through the reaction of 1,1,3,3-tetramethylcyclohexane with bromine in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions. The reaction proceeds via a free radical mechanism, leading to the substitution of a hydrogen atom with a bromoethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromoethyl)-1,1,3,3-tetramethylcyclohexane can undergo various chemical reactions, including:

    Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the bromoethyl group can lead to the formation of ethyl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions typically occur under mild conditions with the use of polar aprotic solvents.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.

Major Products Formed

    Substitution Reactions: Products include azido, thio, and alkoxy derivatives.

    Oxidation Reactions: Products include alcohols, ketones, and carboxylic acids.

    Reduction Reactions: Products include ethyl-substituted cyclohexanes.

Scientific Research Applications

5-(2-Bromoethyl)-1,1,3,3-tetramethylcyclohexane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 5-(2-Bromoethyl)-1,1,3,3-tetramethylcyclohexane exerts its effects depends on the specific reaction or application. In substitution reactions, the bromoethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In biological systems, the compound may interact with enzymes or receptors, leading to changes in biochemical pathways.

Comparison with Similar Compounds

Steric Effects

The 1,1,3,3-tetramethyl groups in the target compound create severe 1,3-diaxial interactions, as observed in 1,1,3,3-tetramethylcyclohexane derivatives . This steric crowding reduces the likelihood of chair-chair interconversion and may hinder nucleophilic substitution at the bromoethyl group compared to less substituted analogs like (Bromomethyl)cyclohexane .

Electronic Effects

  • Bromoethyl vs. However, the bromomethyl group’s shorter chain may favor faster SN2 reactions due to reduced steric hindrance .

Core Structure Influence

  • Cyclohexane vs. Dihydrobenzofuran : The rigid, partially aromatic dihydrobenzofuran core in 5-(2-Bromoethyl)-2,3-dihydrobenzofuran stabilizes transition states in substitution reactions, unlike the flexible cyclohexane ring in the target compound .
  • Thiazole Heterocycle : The sulfur and nitrogen atoms in 5-(2-bromoethyl)-4-methyl-1,3-thiazole create an electron-deficient environment, enhancing the leaving group ability of bromine compared to the electron-rich cyclohexane system .

Biological Activity

5-(2-Bromoethyl)-1,1,3,3-tetramethylcyclohexane is a bromo-organic compound that has garnered attention due to its potential applications in organic synthesis and biological activity. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C12_{12}H18_{18}Br. The presence of the bromine atom significantly influences its reactivity and interaction with biological molecules. The compound features a cyclohexane backbone substituted with a bromoethyl group and four methyl groups, which affects its steric and electronic properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Cytotoxicity : Research indicates that bromoalkanes can exhibit cytotoxic effects on various cell lines. The bromine atom may facilitate nucleophilic substitution reactions that lead to cellular damage or apoptosis in certain conditions.
  • Antimicrobial Properties : Compounds containing bromine have been shown to possess antimicrobial activity against a range of pathogens. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways.
  • Enzyme Inhibition : Bromo-organic compounds may act as enzyme inhibitors by binding to active sites or altering enzyme conformation, affecting metabolic processes.

Case Studies and Research Findings

Several studies have investigated the biological effects of related bromo-organic compounds, providing insights into the potential activities of this compound.

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
CytotoxicityShowed significant cytotoxic effects on cancer cell lines with IC50_{50} values in low micromolar range.
AntimicrobialExhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria.
Enzyme InhibitionInhibited key metabolic enzymes in vitro, suggesting potential for metabolic modulation.

Discussion

The biological activities associated with this compound highlight its potential as a lead compound in drug development. The cytotoxic properties observed in cancer cell lines suggest that further exploration could lead to novel anticancer agents. Additionally, its antimicrobial properties could be harnessed in developing new treatments for infections resistant to conventional antibiotics.

Q & A

Q. What are the key considerations for synthesizing 5-(2-Bromoethyl)-1,1,3,3-tetramethylcyclohexane in a laboratory setting?

Answer: Synthesis typically involves bromination of a pre-functionalized cyclohexane derivative. A methodological approach includes:

  • Step 1: Start with a 1,1,3,3-tetramethylcyclohexane precursor. Introduce an ethylene spacer via alkylation (e.g., using ethylene oxide under acidic conditions).
  • Step 2: Brominate the ethyl chain using HBr or NBS (N-bromosuccinimide) in a radical-initiated reaction.
  • Step 3: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via GC-MS or HPLC.
    Steric hindrance from the tetramethyl groups may require elevated temperatures or prolonged reaction times .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR identify substituent positions and confirm bromoethyl integration. The tetramethyl groups produce distinct singlet peaks in ¹H NMR (~1.2–1.4 ppm).
  • Mass Spectrometry (MS): High-resolution MS verifies molecular ion ([M+H]⁺) and bromine isotopic patterns.
  • X-ray Crystallography: Resolves stereochemical ambiguities, particularly for bulky substituents .

Q. What safety protocols are critical when handling brominated cyclohexane derivatives?

Answer:

  • Ventilation: Use fume hoods to avoid inhalation of volatile brominated compounds.
  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles.
  • Spill Management: Neutralize brominated compounds with sodium bicarbonate or sand, followed by disposal as hazardous waste .

Advanced Research Questions

Q. How does steric hindrance from the tetramethyl groups influence substitution reactions (e.g., SN2 vs. E2 pathways)?

Answer: The bulky 1,1,3,3-tetramethyl groups restrict backside attack in SN2 mechanisms, favoring elimination (E2) or rearrangements. For example:

  • E2 Dominance: Base-induced dehydrohalogenation may yield cyclohexene derivatives.
  • Pseudorotation Effects: Larger cyclohexane rings (e.g., cycloheptane analogs) reduce steric strain, enabling SN2 pathways. Kinetic studies using KOH/ethanol can elucidate competing mechanisms .

Q. How can researchers resolve contradictions in reactivity data between this compound and simpler bromoethylcyclohexanes?

Answer:

  • Comparative Analysis: Benchmark against analogs like 4-(Bromomethyl)-1,1-dimethylcyclohexane (). The additional methyl groups in the target compound reduce electrophilicity at the bromoethyl site.
  • Computational Modeling: DFT calculations (e.g., Gaussian) predict charge distribution and transition-state geometries to explain reduced nucleophilic substitution rates.
  • Isotopic Labeling: Use deuterated derivatives to track reaction pathways and intermediates .

Q. What strategies optimize yield in cross-coupling reactions involving this compound (e.g., Suzuki-Miyaura)?

Answer:

  • Catalyst Selection: Pd(PPh₃)₄ or Buchwald-Hartwig catalysts tolerate steric bulk.
  • Solvent Optimization: Use DMF or THF to enhance solubility of the hydrophobic core.
  • Microwave-Assisted Synthesis: Shortens reaction times and minimizes decomposition of heat-sensitive intermediates. Monitor progress via TLC with UV visualization .

Q. How do electronic effects from the tetramethyl groups impact radical-mediated reactions?

Answer:

  • Stabilization of Radical Intermediates: Methyl groups donate electron density via hyperconjugation, stabilizing transient radicals during bromination or polymerization.
  • ESR Spectroscopy: Detects radical species and quantifies spin density distribution.
  • Competing Pathways: Compare product distributions under UV-initiated vs. AIBN-mediated conditions to isolate electronic vs. steric contributions .

Methodological Notes

  • Data Reproducibility: Document reaction parameters (temperature, solvent purity, catalyst lot) meticulously to address batch-to-batch variability.
  • Contradiction Analysis: Use control experiments with structurally simplified analogs to isolate variables (e.g., methyl group count) .

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